molecular formula C11H16O B14363647 3-(5-Methylcyclohex-3-en-1-ylidene)butan-2-one CAS No. 90213-61-9

3-(5-Methylcyclohex-3-en-1-ylidene)butan-2-one

Cat. No.: B14363647
CAS No.: 90213-61-9
M. Wt: 164.24 g/mol
InChI Key: YZLYCUDHRTXFQY-UHFFFAOYSA-N
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Description

3-(5-Methylcyclohex-3-en-1-ylidene)butan-2-one is an organic compound that belongs to the class of ketones It is characterized by a cyclohexene ring substituted with a methyl group and a butanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methylcyclohex-3-en-1-ylidene)butan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 5-methylcyclohex-3-en-1-one with a suitable butanone derivative under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methylcyclohex-3-en-1-ylidene)butan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-(5-Methylcyclohex-3-en-1-ylidene)butan-2-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(5-Methylcyclohex-3-en-1-ylidene)butan-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: A simple ketone with a cyclohexane ring.

    Methylcyclohexanone: A methyl-substituted cyclohexanone.

    Butanone: A simple ketone with a butane backbone.

Uniqueness

3-(5-Methylcyclohex-3-en-1-ylidene)butan-2-one is unique due to its combination of a cyclohexene ring and a butanone moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

90213-61-9

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

3-(5-methylcyclohex-3-en-1-ylidene)butan-2-one

InChI

InChI=1S/C11H16O/c1-8-5-4-6-11(7-8)9(2)10(3)12/h4-5,8H,6-7H2,1-3H3

InChI Key

YZLYCUDHRTXFQY-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=C(C)C(=O)C)CC=C1

Origin of Product

United States

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